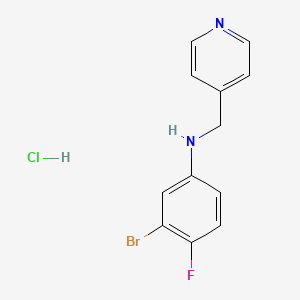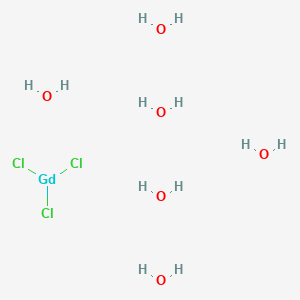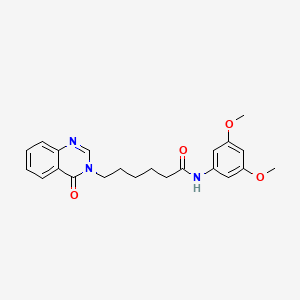
N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, commonly known as DOQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DOQ is a synthetic compound that is structurally similar to quinazoline derivatives, which are known to exhibit a wide range of biological activities. In recent years, DOQ has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
The exact mechanism of action of DOQ is not fully understood, but several studies have suggested that DOQ exerts its effects by modulating various signaling pathways. In cancer cells, DOQ has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell survival and proliferation. DOQ has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and inflammation.
In neurodegenerative disorders, DOQ has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. DOQ has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and physiological effects:
DOQ has been shown to exhibit a wide range of biochemical and physiological effects in various disease conditions. In cancer cells, DOQ has been shown to induce apoptosis, inhibit proliferation, and inhibit angiogenesis. In neurodegenerative disorders, DOQ has been shown to reduce oxidative stress and inflammation, and improve cognitive function and memory. In addition, DOQ has been shown to exhibit anti-inflammatory effects in various disease conditions, including arthritis and colitis.
实验室实验的优点和局限性
DOQ has several advantages for lab experiments, including its synthetic accessibility, high purity, and potent biological activity. However, there are also some limitations associated with the use of DOQ in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, DOQ can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of DOQ. One area of research is the development of novel DOQ derivatives with improved solubility and efficacy. Another area of research is the identification of the specific molecular targets of DOQ, which can provide insights into its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of DOQ in preclinical and clinical settings, and to determine its potential applications in the treatment of various disease conditions.
合成方法
The synthesis of DOQ involves a multi-step process that begins with the synthesis of 3,5-dimethoxyaniline. This is followed by the synthesis of 4-oxoquinazoline, which is then reacted with 6-bromohexanamide to yield DOQ. The synthesis of DOQ has been optimized to improve its yield and purity, and various methods have been reported in the literature.
科学研究应用
DOQ has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, DOQ has been shown to exhibit potent anti-proliferative and anti-metastatic effects in various cancer cell lines. DOQ has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, DOQ has been shown to inhibit angiogenesis, which is a key process in tumor growth and metastasis.
In neurodegenerative disorders, DOQ has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation. DOQ has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, DOQ has been shown to exhibit anti-inflammatory effects in various disease conditions, including arthritis and colitis.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-17-12-16(13-18(14-17)29-2)24-21(26)10-4-3-7-11-25-15-23-20-9-6-5-8-19(20)22(25)27/h5-6,8-9,12-15H,3-4,7,10-11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWWAQFPJQWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

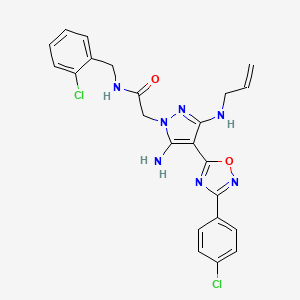
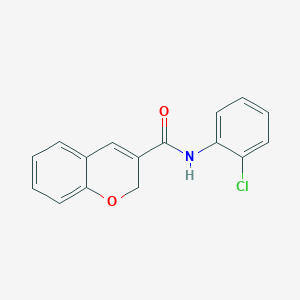
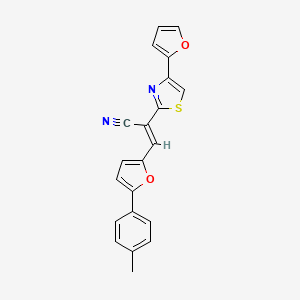
![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2619080.png)
![4-methyl-2-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2619082.png)
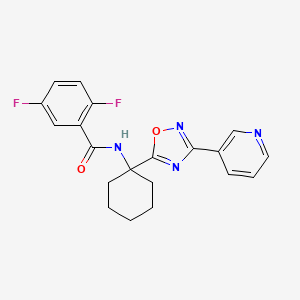

![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2619087.png)
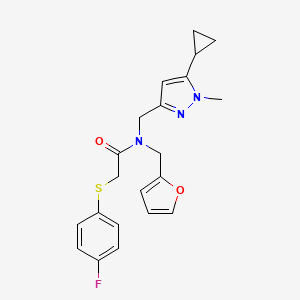
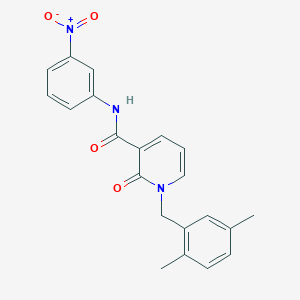
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619090.png)
